molecular formula C22H20N2O4S B12077868 Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12077868
M. Wt: 408.5 g/mol
InChI Key: ARFQYYUBECJCKM-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with a thiophene ring structure Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the thiophene ring or amide moieties .

Scientific Research Applications

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s application. For instance, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 2-benzamido-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C22H20N2O4S/c1-13-8-7-11-16(12-13)23-20(26)18-14(2)17(22(27)28-3)21(29-18)24-19(25)15-9-5-4-6-10-15/h4-12H,1-3H3,(H,23,26)(H,24,25)

InChI Key

ARFQYYUBECJCKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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